4,7-bis(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
4,7-bis(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound is characterized by the presence of two fluorophenyl groups attached to a tetrahydroquinoline core, which is further substituted with two keto groups at positions 2 and 5. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 4,7-bis(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and aniline derivatives.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the tetrahydroquinoline core.
Oxidation: The final step involves the oxidation of the tetrahydroquinoline intermediate to introduce the keto groups at positions 2 and 5, resulting in the formation of the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4,7-bis(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-bis(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,7-bis(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
4,7-bis(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be compared with other similar compounds, such as:
4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: This compound has chlorophenyl groups instead of fluorophenyl groups, which may result in different chemical and biological properties.
4,7-bis(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: The presence of methyl groups instead of fluorophenyl groups can affect the compound’s reactivity and interactions with biological targets.
4,7-bis(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: The nitrophenyl groups can introduce different electronic and steric effects, influencing the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability.
Properties
IUPAC Name |
4,7-bis(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO2/c22-15-5-1-12(2-6-15)14-9-18-21(19(25)10-14)17(11-20(26)24-18)13-3-7-16(23)8-4-13/h1-8,14,17H,9-11H2,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAMLTLRATZKSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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